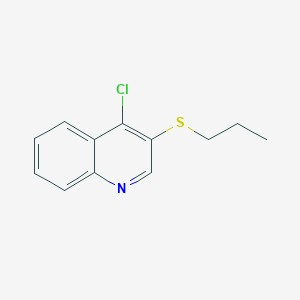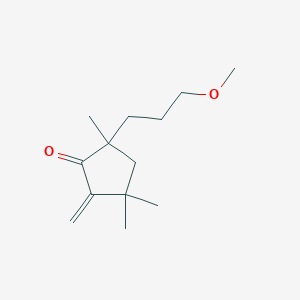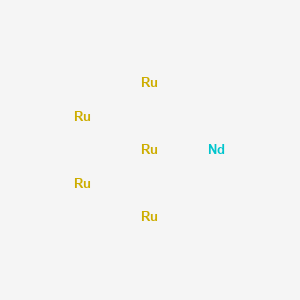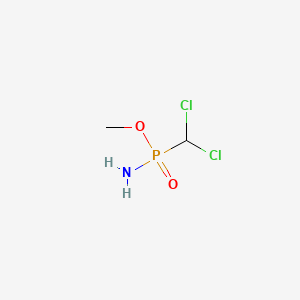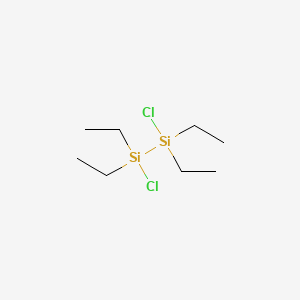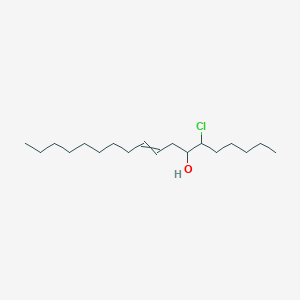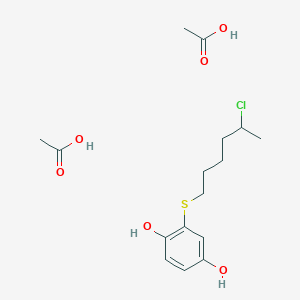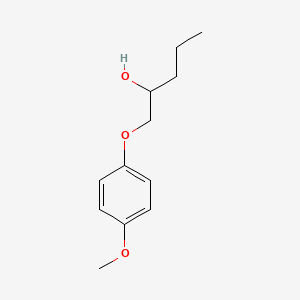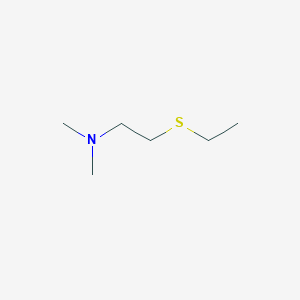![molecular formula C24H21BrN4O B14405966 6-Bromo-3-{4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]phenyl}-2-methylquinazolin-4(3H)-one CAS No. 84647-28-9](/img/structure/B14405966.png)
6-Bromo-3-{4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]phenyl}-2-methylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3-(4-((4-(dimethylamino)benzylidene)amino)phenyl)-2-methylquinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a bromine atom, a dimethylamino group, and a quinazolinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(4-((4-(dimethylamino)benzylidene)amino)phenyl)-2-methylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Condensation Reaction: The final step involves the condensation of the brominated quinazolinone with 4-(dimethylamino)benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
6-Bromo-3-(4-((4-(dimethylamino)benzylidene)amino)phenyl)-2-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can undergo reduction reactions to modify the quinazolinone core or the benzylidene group.
Oxidation Reactions: Oxidation of the dimethylamino group can lead to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Major Products Formed
科学的研究の応用
6-Bromo-3-(4-((4-(dimethylamino)benzylidene)amino)phenyl)-2-methylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Bromo-3-(4-((4-(dimethylamino)benzylidene)amino)phenyl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
6-Bromo-2-methylquinazolin-4(3H)-one: Lacks the benzylidene and dimethylamino groups.
3-(4-((4-(Dimethylamino)benzylidene)amino)phenyl)-2-methylquinazolin-4(3H)-one: Lacks the bromine atom.
6-Bromo-3-(4-aminophenyl)-2-methylquinazolin-4(3H)-one: Lacks the dimethylamino group.
Uniqueness
The presence of the bromine atom, the dimethylamino group, and the benzylidene group in 6-Bromo-3-(4-((4-(dimethylamino)benzylidene)amino)phenyl)-2-methylquinazolin-4(3H)-one makes it unique
特性
CAS番号 |
84647-28-9 |
|---|---|
分子式 |
C24H21BrN4O |
分子量 |
461.4 g/mol |
IUPAC名 |
6-bromo-3-[4-[[4-(dimethylamino)phenyl]methylideneamino]phenyl]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C24H21BrN4O/c1-16-27-23-13-6-18(25)14-22(23)24(30)29(16)21-11-7-19(8-12-21)26-15-17-4-9-20(10-5-17)28(2)3/h4-15H,1-3H3 |
InChIキー |
GYJYJVSMPWLXPL-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C(C=C2)Br)C(=O)N1C3=CC=C(C=C3)N=CC4=CC=C(C=C4)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



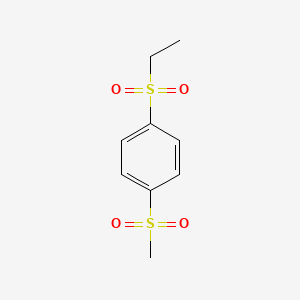
![2-[(Propan-2-ylidene)amino]benzamide](/img/structure/B14405909.png)
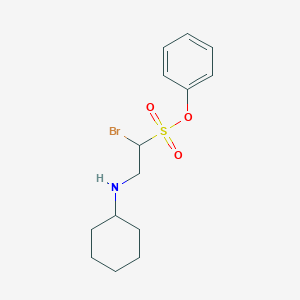
![3-{[(2-Nitrophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14405926.png)
